N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride
Description
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenoxyacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N3O3S.ClH/c23-16-13-18(24)21-19(14-16)31-22(25-21)27(8-4-7-26-9-11-29-12-10-26)20(28)15-30-17-5-2-1-3-6-17;/h1-3,5-6,13-14H,4,7-12,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHPXEUJGSMYOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)COC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClF2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides an overview of its biological activity, synthesis, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a difluorobenzo[d]thiazole moiety, which is known for its diverse biological properties, combined with a morpholinopropyl side chain and a phenoxyacetamide structure. The presence of fluorine atoms enhances the compound's pharmacological properties, making it a candidate for further investigation in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClF₂N₃O₃S |
| Molecular Weight | 405.9 g/mol |
| CAS Number | 1216487-48-7 |
Anticancer Properties
Research indicates that compounds containing the thiazole structure often exhibit anticancer activity , particularly through mechanisms involving the inhibition of histone deacetylases (HDACs). HDACs play a crucial role in cancer progression and treatment resistance. The specific compound has shown promising results in vitro against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
-
Mechanism of Action :
- The compound may modulate signaling pathways associated with cancer cell survival and proliferation.
- Molecular docking studies suggest that it binds effectively to specific enzymes or receptors involved in cancer pathways, enhancing its therapeutic efficacy.
- Case Studies :
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory activity. This is particularly relevant for chronic inflammatory diseases:
- Inhibition of Pro-inflammatory Cytokines : Preliminary studies indicate that this compound may reduce the levels of pro-inflammatory cytokines, thereby alleviating symptoms associated with chronic inflammation.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Thiazole Ring : Reacting 4,6-difluoro-2-aminobenzenethiol with appropriate carbonyl compounds under acidic conditions.
- Morpholine Substitution : Introducing the morpholine moiety through nucleophilic substitution reactions.
- Coupling with Phenoxyacetic Acid : The final step involves coupling the thiazole and morpholine components with phenoxyacetic acid to form the desired amide.
Research Findings
Recent studies have focused on understanding how this compound interacts with biological targets:
- Molecular Docking Studies : These studies have indicated that the compound may effectively bind to enzymes critical for cancer metabolism, such as hexokinase, which is often upregulated in cancer cells .
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis; inhibits HDACs; effective against GBM |
| Anti-inflammatory | Reduces pro-inflammatory cytokines; potential for chronic disease treatment |
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structural differences between the target compound and its analogs derived from the evidence:
Functional Group Impact on Properties
Benzothiazole Substitutions: Fluorine (Target Compound): The electronegative fluorine atoms may enhance dipole interactions with biological targets and improve metabolic stability compared to methyl or trifluoromethyl groups . Dimethyl (): Methyl groups add steric bulk and lipophilicity, which could reduce solubility but improve binding in hydrophobic pockets .
Amide Group Modifications: Phenoxyacetamide (Target Compound): The phenoxy group enables π-π stacking with aromatic residues in target proteins, while the acetamide linker provides conformational flexibility .
Morpholinopropyl Chain: Present in the target compound and analogs from and , this moiety contributes to solubility via the morpholine oxygen’s polarity, aiding in aqueous formulation .
Inferred Pharmacological and Physicochemical Properties
- Solubility: The hydrochloride salt form in the target compound and analogs () likely improves solubility over non-salt analogs () .
- Metabolic Stability : Fluorine substitutions (target compound) may resist oxidative metabolism better than methyl or trifluoromethyl groups, as seen in related benzothiazole derivatives .
Research Implications and Gaps
While the evidence lacks direct bioactivity data, structural trends suggest:
- The target compound’s 4,6-difluoro and phenoxyacetamide groups may optimize interactions with targets requiring both polar and hydrophobic contacts.
- Analogs with trifluoromethyl or cyano groups () represent exploratory modifications for potency or selectivity tuning.
Further studies should prioritize in vitro binding assays and ADME profiling to validate these hypotheses.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride?
- Methodological Answer : The compound can be synthesized via multi-step coupling reactions, utilizing nucleophilic substitution and amide bond formation. Key steps include:
- Reaction Optimization : Use polar aprotic solvents (e.g., DMF) and coupling agents (e.g., HATU) to enhance yield, as demonstrated in analogous thiazole-acetamide syntheses yielding 21–33% via controlled stoichiometry .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (ethanol/water) ensures purity. Monitor via TLC and confirm purity via melting point consistency (e.g., 114–116°C for structurally related compounds) .
Q. Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze - and -NMR to verify substituent integration and chemical environment. For example, the benzo[d]thiazole moiety shows characteristic aromatic protons at δ 7.2–8.1 ppm, while morpholine protons appear as multiplet signals near δ 3.4–3.7 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] or [M+2H]) and fragmentation patterns. For related compounds, m/z values (e.g., 473 [M+2]) align with theoretical calculations .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N ratios (e.g., 60.87% C observed vs. 61.07% calculated) to detect impurities .
Advanced Research Questions
Q. How can computational chemistry methods like DFT be applied to predict the reactivity or electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) model electronic properties. For example:
- Reactivity Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. This approach was validated for Z-N'-(benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide derivatives .
- Solvent Effects : Use implicit solvation models (e.g., PCM) to predict solubility trends or tautomeric equilibria in polar solvents .
Q. How should researchers approach structural-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Modify fluorination patterns (e.g., 4,6-difluoro vs. monofluoro) and morpholine substituents to assess steric/electronic effects. For analogs, docking studies (e.g., AutoDock Vina) correlate substituent changes with binding affinity .
- Biological Assays : Pair synthetic modifications with in vitro assays (e.g., kinase inhibition) to quantify activity. For instance, benzimidazole-triazole analogs showed enhanced activity when electron-withdrawing groups (e.g., Br, F) were introduced .
Q. What strategies are recommended for resolving discrepancies in elemental analysis or spectral data during characterization?
- Methodological Answer :
- Elemental Analysis Discrepancies : If C/H/N deviations exceed 0.3%, repeat combustion analysis or assess residual solvents (e.g., DMF) via -NMR .
- Spectral Ambiguities : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations can differentiate between morpholine and acetamide carbonyl carbons .
Q. How to design in vitro assays to evaluate the biological activity of this compound and its analogs?
- Methodological Answer :
- Target Selection : Prioritize kinases or GPCRs based on structural motifs (e.g., benzo[d]thiazole’s ATP-binding mimicry).
- Assay Conditions : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) for binding studies. For related thiazole derivatives, IC values were determined via dose-response curves in kinase inhibition assays .
- Docking Validation : Perform molecular docking (e.g., Glide) to predict binding poses. For example, analogs with 4-bromophenyl groups showed optimal hydrophobic interactions in active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
